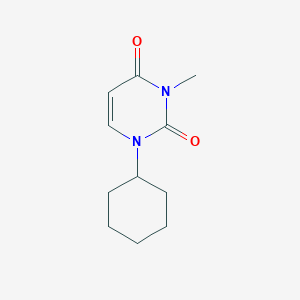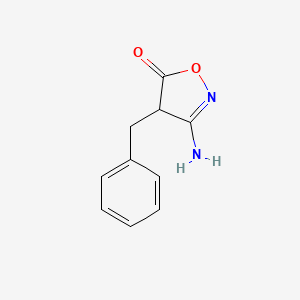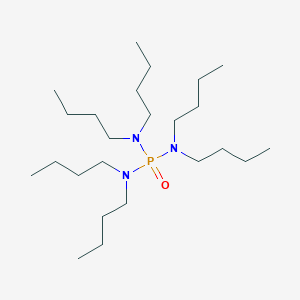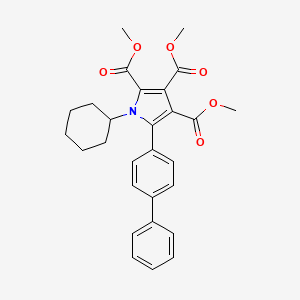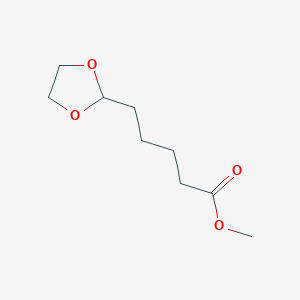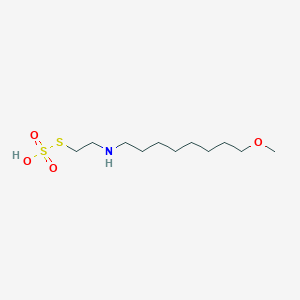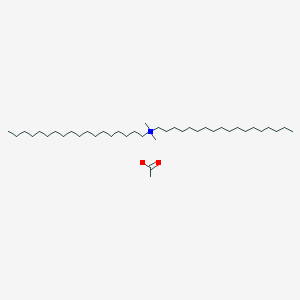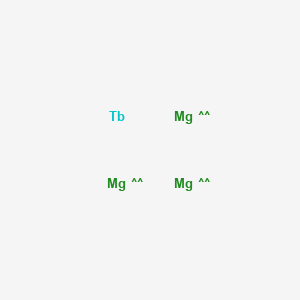
Magnesium--terbium (3/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Magnesium–terbium (3/1) is a compound formed by the combination of magnesium and terbium in a 3:1 ratio Magnesium is an alkaline earth metal, while terbium is a rare earth element
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Magnesium–terbium (3/1) can be synthesized through various methods. One common approach involves the direct reaction of magnesium and terbium metals at high temperatures. The metals are heated together in a controlled environment to form the desired compound. Another method involves the reduction of terbium salts with magnesium in a suitable solvent, such as tetrahydrofuran (THF), under an inert atmosphere .
Industrial Production Methods: Industrial production of magnesium–terbium (3/1) typically involves high-temperature methods, such as arc melting or induction melting, where the metals are combined and melted together. The molten mixture is then cooled and solidified to obtain the compound. These methods ensure the formation of a homogeneous product with consistent properties .
Analyse Chemischer Reaktionen
Types of Reactions: Magnesium–terbium (3/1) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For example, it can react with oxygen to form oxides, or with halogens to form halides. It can also participate in redox reactions with other metals or compounds .
Common Reagents and Conditions: Common reagents used in reactions with magnesium–terbium (3/1) include oxygen, halogens, and acids. The reactions are typically carried out under controlled conditions, such as in an inert atmosphere or at specific temperatures, to ensure the desired products are formed .
Major Products: The major products formed from reactions involving magnesium–terbium (3/1) include oxides, halides, and other coordination compounds. For example, reacting with oxygen forms magnesium oxide and terbium oxide, while reacting with hydrochloric acid forms magnesium chloride and terbium chloride .
Wissenschaftliche Forschungsanwendungen
Magnesium–terbium (3/1) has several scientific research applications due to its unique properties. In materials science, it is used to develop advanced alloys with improved mechanical properties, such as increased strength and corrosion resistance. In chemistry, it serves as a catalyst in various reactions, including hydrogenation and polymerization processes .
In biology and medicine, magnesium–terbium (3/1) is studied for its potential use in biomedical devices and implants due to its biocompatibility and favorable mechanical properties. It is also explored for its potential in imaging and diagnostic applications, where terbium’s luminescent properties can be utilized .
Wirkmechanismus
The mechanism of action of magnesium–terbium (3/1) involves its interaction with various molecular targets and pathways. In catalytic applications, the compound facilitates reactions by providing active sites for reactants to interact and form products. In biomedical applications, its biocompatibility and mechanical properties allow it to integrate with biological tissues and perform its intended functions without causing adverse reactions .
Vergleich Mit ähnlichen Verbindungen
Magnesium–terbium (3/1) can be compared with other similar compounds, such as magnesium–yttrium (3/1) and magnesium–gadolinium (3/1). These compounds share similar properties but differ in their specific applications and performance. For example, magnesium–yttrium (3/1) is known for its high strength and lightweight properties, making it suitable for aerospace applications, while magnesium–gadolinium (3/1) is used in magnetic and electronic applications due to its unique magnetic properties .
Conclusion
Magnesium–terbium (3/1) is a compound with diverse applications in materials science, chemistry, biology, and medicine. Its unique properties and potential for various applications make it a subject of ongoing research and development. Understanding its preparation methods, chemical reactions, and mechanisms of action can help further explore its potential and develop new applications.
Eigenschaften
CAS-Nummer |
12032-62-1 |
|---|---|
Molekularformel |
Mg3Tb |
Molekulargewicht |
231.84 g/mol |
InChI |
InChI=1S/3Mg.Tb |
InChI-Schlüssel |
ADYUIJTUXIKOEV-UHFFFAOYSA-N |
Kanonische SMILES |
[Mg].[Mg].[Mg].[Tb] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


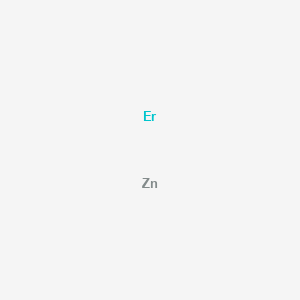

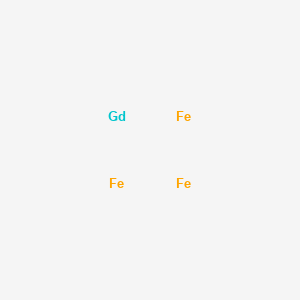

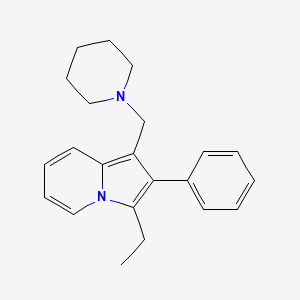
![2-Methoxy-4-[2-(4-nitrophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14711922.png)
